molecular formula C8H6O3S B2876440 5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one CAS No. 17631-00-4

5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one

Cat. No.: B2876440
CAS No.: 17631-00-4
M. Wt: 182.19
InChI Key: DLJLTTCYUKKPIK-UHFFFAOYSA-N
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Description

5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C8H6O3S and a molecular weight of 182.2 g/mol . It is known for its unique structure, which includes a benzoxathiol ring system. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups into the benzoxathiol ring .

Scientific Research Applications

5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both hydroxyl and methyl groups on the benzoxathiol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-hydroxy-7-methyl-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJLTTCYUKKPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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